Cas no 928657-21-0 (1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine)

1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine Chemical and Physical Properties
Names and Identifiers
-
- 1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine
- 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpyrrolidine
- 4-(Pyrrolidine-1-sulfonyl)phenylboronic acid, pinacol ester
- 4-(Pyrrolidinylsulfonyl)phenylboronic acid, pinacol ester
- Pyrrolidine, 1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonyl]-
- Pyrrolidine, 1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonyl]-
- BM331
- 928657-21-0
- SCHEMBL1367859
- A859959
- J-513860
- 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl]pyrrolidine
- AB29216
- CS-0153851
- MFCD06795670
- Pyrrolidine,1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonyl]-
- BS-33213
- CGWAPBFNKZWFBE-UHFFFAOYSA-N
- 4-(1-Pyrrolidylsulfonyl)phenylboronic Acid Pinacol Ester
- 4-(pyrrolidine-1-sulfonyl)phenylboronic acid, pinacol ester, AldrichCPR
- SY023481
- 4-(Pyrrolidinylsulfonyl)phenylboronic acid pinacol ester
- DTXSID40590410
- AC7320
- 1-[4-(4,4,5,5,-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]pyrrolidine
- AKOS015960131
- 4-(Pyrrolidine-1-sulfonyl)phenylboronic acid,pinacol ester
- 1-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZENESULFONYL]PYRROLIDINE
-
- MDL: MFCD06795670
- Inchi: InChI=1S/C16H24BNO4S/c1-15(2)16(3,4)22-17(21-15)13-7-9-14(10-8-13)23(19,20)18-11-5-6-12-18/h7-10H,5-6,11-12H2,1-4H3
- InChI Key: CGWAPBFNKZWFBE-UHFFFAOYSA-N
- SMILES: CC1(C)C(C)(C)OB(C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)O1
Computed Properties
- Exact Mass: 337.15200
- Monoisotopic Mass: 337.1519096g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 513
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.2Ų
Experimental Properties
- Density: 1.21
- Boiling Point: 459.2°C at 760 mmHg
- Flash Point: 231.5°C
- Refractive Index: 1.552
- PSA: 64.22000
- LogP: 2.78900
1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine Security Information
1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A835839-250mg |
1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine |
928657-21-0 | 98% | 250mg |
$45.0 | 2025-03-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1224491-1g |
1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine |
928657-21-0 | 98% | 1g |
¥1201.00 | 2024-04-25 | |
Chemenu | CM135217-1g |
1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine |
928657-21-0 | 95% | 1g |
$*** | 2023-05-29 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD227837-100mg |
1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine |
928657-21-0 | 98% | 100mg |
¥260.0 | 2024-04-17 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD227837-1g |
1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine |
928657-21-0 | 98% | 1g |
¥858.0 | 2024-04-17 | |
TRC | T070275-250mg |
1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine |
928657-21-0 | 250mg |
$ 285.00 | 2022-06-03 | ||
Apollo Scientific | OR361595-250mg |
4-(Pyrrolidinylsulfonyl)phenylboronic acid, pinacol ester |
928657-21-0 | 98% | 250mg |
£76.00 | 2025-02-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GW276-50mg |
1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine |
928657-21-0 | 98% | 50mg |
150.0CNY | 2021-08-04 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD227837-5g |
1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine |
928657-21-0 | 98% | 5g |
¥2808.0 | 2024-04-17 | |
Ambeed | A835839-5g |
1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine |
928657-21-0 | 98% | 5g |
$139.0 | 2025-03-05 |
1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine Related Literature
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
Additional information on 1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine
Recent Advances in the Study of 1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine (CAS: 928657-21-0)
The compound 1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine (CAS: 928657-21-0) has recently gained significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings regarding this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the importance of the boronic ester moiety in this compound, which serves as a key functional group for Suzuki-Miyaura cross-coupling reactions. This characteristic makes it particularly valuable in medicinal chemistry for the development of novel pharmaceuticals. The compound's structure combines a sulfonylpyrrolidine group with a boronic ester, creating a versatile scaffold that can be modified for various biological targets.
In terms of synthesis, researchers have developed more efficient routes to produce 1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine with improved yields and purity. A 2023 study published in the Journal of Medicinal Chemistry reported an optimized synthetic pathway that reduces byproduct formation while maintaining high stereoselectivity. This advancement is particularly important for scaling up production for preclinical studies.
The biological activity of this compound has been investigated in several disease models. Preliminary results suggest potential applications in oncology, particularly as a proteasome inhibitor. The boronic acid moiety, which can be liberated from the protected form, appears to interact with catalytic threonine residues in the proteasome's active sites. This mechanism is similar to that of FDA-approved proteasome inhibitors like bortezomib, but with potentially improved pharmacokinetic properties.
Recent in vitro studies have demonstrated the compound's ability to inhibit cancer cell proliferation at nanomolar concentrations, with particular efficacy against multiple myeloma and mantle cell lymphoma cell lines. Researchers have noted that the sulfonylpyrrolidine component may contribute to enhanced cell permeability and target specificity compared to existing boronic acid-based therapeutics.
From a drug development perspective, the compound shows promising ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Pharmacokinetic studies in animal models indicate good oral bioavailability and reasonable half-life, making it a candidate for further development. However, researchers caution that more extensive toxicology studies are needed to fully assess its safety profile.
The scientific community has also explored the compound's potential in other therapeutic areas beyond oncology. Some studies suggest possible applications in inflammatory diseases, as the boronic acid moiety may modulate NF-κB signaling pathways. Additionally, its unique structure makes it a valuable building block for the development of PET (Positron Emission Tomography) imaging agents, particularly for tracking proteasome activity in vivo.
Looking forward, researchers are focusing on structure-activity relationship (SAR) studies to optimize the compound's therapeutic potential. Current efforts include modifying the pyrrolidine ring system and exploring alternative protecting groups for the boronic acid functionality. These modifications aim to improve target selectivity while minimizing off-target effects.
In conclusion, 1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine represents a promising scaffold for drug development with multiple potential applications. While significant progress has been made in understanding its biological activity and optimizing its synthesis, further research is needed to fully realize its therapeutic potential. The compound's unique combination of structural features continues to make it an important subject of study in chemical biology and medicinal chemistry research.
928657-21-0 (1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine) Related Products
- 5587-61-1(Triisocyanato(methyl)silane)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
